Triflusulfuron
Overview
Description
Triflusulfuron is a selective post-emergence herbicide belonging to the sulfonylurea class. It is primarily used to control a wide range of annual and perennial broad-leaved weeds in crops such as sugar beet, fodder beet, and mangolds . The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triflusulfuron involves several steps. Initially, sodium cyanate, 2-(chlorosulfonyl)-3-methyl toluate, and a mixed solvent (acetonitrile and propionitrile) are added to a reaction unit. The mixture is stirred and a catalyst is added, maintaining the temperature between 5°C and 40°C for 3-7 hours. Subsequently, 2-amino-4-dimethylamino-6-trifluoroethoxyl-1,3,5-triazine is added, and the reaction continues for 1-2 hours .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The use of mixed solvents and catalysts ensures high yield and purity of the final product while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Triflusulfuron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonylurea and triazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Triflusulfuron has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops like sugar beet.
Environmental Studies: Research on its environmental fate and ecotoxicity helps in understanding its impact on non-target organisms and ecosystems.
Analytical Chemistry: this compound is used as a reference compound in the development of analytical methods for detecting sulfonylurea herbicides in various matrices.
Mechanism of Action
Triflusulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .
Comparison with Similar Compounds
Triflusulfuron is part of the sulfonylurea herbicide family, which includes compounds like:
- Metsulfuron-methyl
- Chlorsulfuron
- Prosulfuron
- Halosulfuron-methyl
Uniqueness: this compound is unique due to its specific molecular structure, which includes a trifluoroethoxy group and a dimethylamino group. These structural features contribute to its high selectivity and potency as a herbicide .
Properties
IUPAC Name |
2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTQJCBOGPBERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159614 | |
Record name | Triflusulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135990-29-3 | |
Record name | Triflusulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflusulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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